3-(4-Chloro-2-methylphenyl)-1,1-dibenzylurea
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Overview
Description
3-(4-Chloro-2-methylphenyl)-1,1-dibenzylurea is an organic compound characterized by the presence of a urea functional group attached to a 4-chloro-2-methylphenyl ring and two benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenyl)-1,1-dibenzylurea typically involves the reaction of 4-chloro-2-methylaniline with dibenzylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methylphenyl)-1,1-dibenzylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the urea group to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted phenyl derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
3-(4-Chloro-2-methylphenyl)-1,1-dibenzylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenyl)-1,1-dibenzylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2-methylphenyl)-1,1-diallylurea
- 3-(4-Chloro-2-methylphenyl)-1,1-dimethylurea
- 3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea
Uniqueness
3-(4-Chloro-2-methylphenyl)-1,1-dibenzylurea is unique due to its specific structural features, such as the presence of two benzyl groups and a chloro-substituted phenyl ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
86764-68-3 |
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Molecular Formula |
C22H21ClN2O |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(4-chloro-2-methylphenyl)urea |
InChI |
InChI=1S/C22H21ClN2O/c1-17-14-20(23)12-13-21(17)24-22(26)25(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3,(H,24,26) |
InChI Key |
BDOVPEIAFDHKLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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